

Introduction: The Significance of the Indazolone Scaffold

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 6-Amino-1,2-dihydro-3H-indazol-3-one

Cat. No.: B3029235

[Get Quote](#)

In the landscape of modern medicinal chemistry, certain molecular frameworks consistently emerge as "privileged scaffolds" due to their ability to interact with a wide range of biological targets. The indazole ring system is a prominent member of this class.^[1] As a bioisostere of the native indole nucleus, it offers a unique arrangement of hydrogen bond donors and acceptors, making it a cornerstone for the design of novel therapeutics.^[1] This guide focuses on a specific, highly functionalized derivative: **6-Amino-1,2-dihydro-3H-indazol-3-one** (CAS No: 59673-74-4).

This molecule is of particular interest to researchers in drug discovery for two primary reasons. First, the indazolone core itself is present in compounds exhibiting a wide spectrum of biological activities, including antiviral, antitumor, and antihyperglycemic properties.^[2] Second, the primary aromatic amine at the 6-position serves as a versatile synthetic handle, allowing for extensive derivatization to explore structure-activity relationships (SAR) and optimize drug candidates. This document provides a comprehensive overview of its chemical properties, synthesis, reactivity, and potential applications, offering field-proven insights for its effective utilization in a research and development setting.

Part 1: Core Chemical & Physical Properties

A foundational understanding of a compound's physical and structural characteristics is paramount before its inclusion in any experimental workflow. These properties dictate its

behavior in different solvent systems, its stability, and its potential for intermolecular interactions.

Molecular Structure and Tautomerism

6-Amino-1,2-dihydro-3H-indazol-3-one is an aromatic heterocyclic compound with the molecular formula $C_7H_7N_3O$.^{[3][4]} A critical feature of this molecule, often overlooked, is its existence in a tautomeric equilibrium. It can exist as both the amide-like keto form (**6-amino-1,2-dihydro-3H-indazol-3-one**) and the aromatic enol form (6-amino-1H-indazol-3-ol).^{[3][4]}

From an application scientist's perspective, this equilibrium is not merely an academic curiosity. The dominant tautomer can be influenced by the molecule's environment, such as the pH and polarity of the solvent. This can have profound implications for its reactivity, solubility, and, most importantly, its binding mode to a biological target. The enol form presents a hydroxyl group that is a potent hydrogen bond donor, while the keto form features a carbonyl oxygen that acts as a hydrogen bond acceptor. Understanding and controlling this equilibrium can be key to successful experimental design.

Caption: Keto-enol tautomerism of the title compound.

Physicochemical Data

The fundamental physicochemical properties of **6-Amino-1,2-dihydro-3H-indazol-3-one** are summarized below. This data is essential for accurate calculations of molarity, assessing thermal stability, and predicting physical behavior.

Property	Value	Reference
CAS Number	59673-74-4	[3] [4] [5]
Molecular Formula	C ₇ H ₇ N ₃ O	[4] [5]
Molecular Weight	149.15 g/mol	[4]
IUPAC Name	6-amino-1,2-dihydroindazol-3-one	[4]
Melting Point	95.85 °C	[4]
Boiling Point	278.947 °C (at 760 mmHg)	[4]
Density	1.364 g/cm ³	[4]
SMILES	NC1=CC=C2C(=O)NNC2=C1	[5]

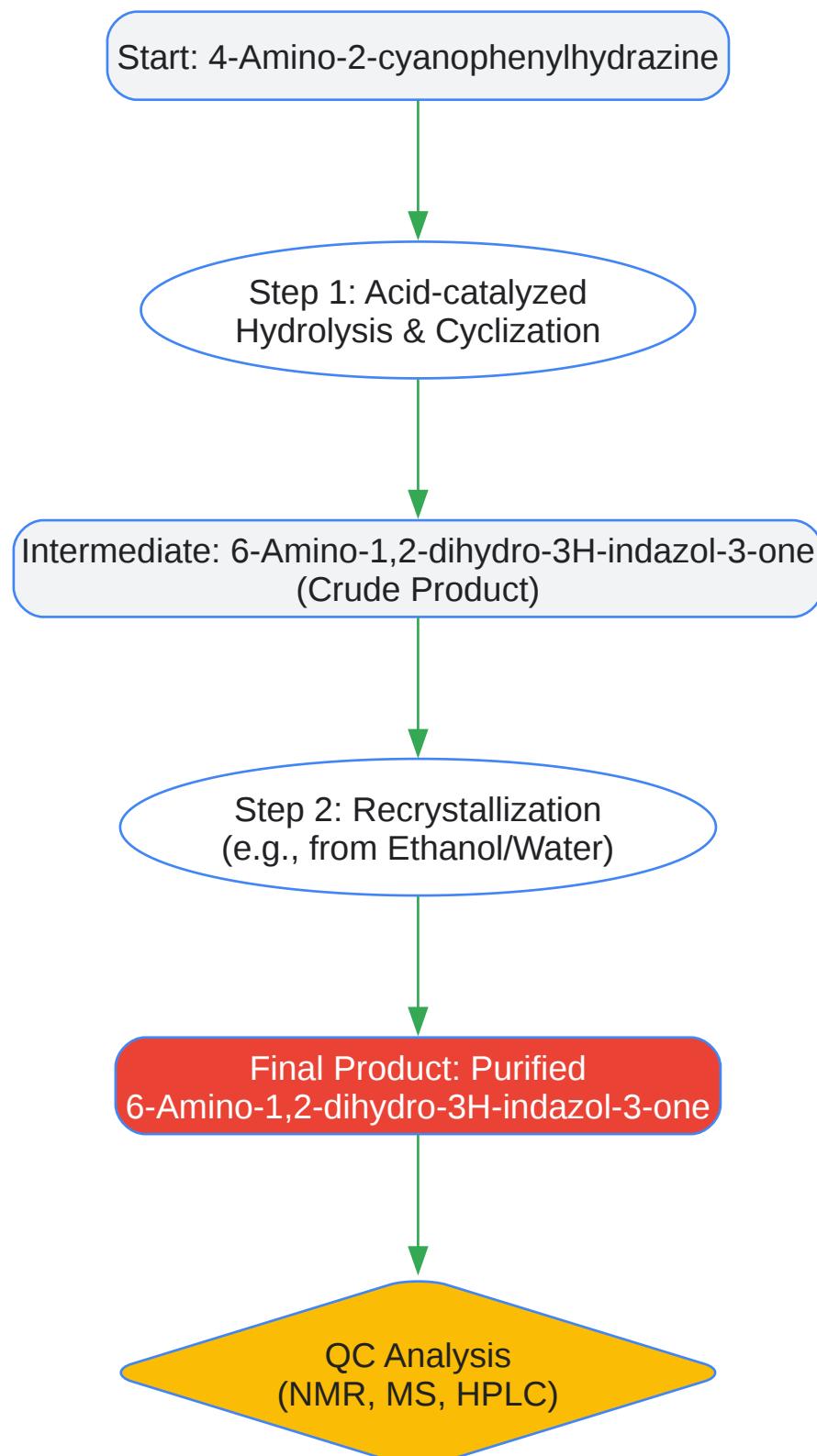
Solubility Profile

While exhaustive quantitative solubility data is not readily available in the literature, a qualitative assessment based on the molecular structure can guide solvent selection. The molecule possesses both polar functional groups (a primary amine, an amide-like system) and a nonpolar aromatic benzene ring. This amphipathic nature suggests:

- High Solubility: In polar aprotic solvents like DMSO and DMF.
- Moderate Solubility: In polar protic solvents like methanol and ethanol, where hydrogen bonding can occur.
- Low Solubility: In nonpolar solvents such as hexanes and diethyl ether.
- pH-Dependent Aqueous Solubility: Solubility in aqueous media is expected to be low but can be significantly increased at low pH due to the protonation of the basic amino group to form a more soluble salt.

Part 2: Spectroscopic and Analytical Characterization

For a synthetic chemist or a quality control analyst, unambiguous structural confirmation is non-negotiable. The following section details the expected spectroscopic signatures for **6-Amino-1,2-dihydro-3H-indazol-3-one** based on data from closely related indazolone analogues.[\[2\]](#)


- ¹H NMR Spectroscopy: In a solvent like DMSO-d₆, the spectrum is expected to show distinct signals. The three protons on the benzene ring should appear as a complex ABC spin system in the aromatic region (approx. 6.5-7.5 ppm). The primary amine (NH₂) protons would likely appear as a broad singlet around 5.0 ppm. Two additional broad singlets, corresponding to the N-H protons of the indazolone ring, are expected at higher chemical shifts (>9.0 ppm), and their exchange with D₂O would confirm their assignment.
- ¹³C NMR Spectroscopy: The spectrum should feature seven distinct carbon signals. The carbonyl carbon (C=O) of the keto tautomer is the most downfield, typically appearing around 160-165 ppm. The six aromatic carbons will resonate between 95 and 150 ppm, with the carbon attached to the amino group being the most shielded (lowest ppm).
- Infrared (IR) Spectroscopy: The IR spectrum provides a rapid diagnostic for key functional groups. Look for a strong, sharp absorption band for the carbonyl (C=O) stretch around 1650-1680 cm⁻¹. The N-H stretching region (3200-3500 cm⁻¹) will be complex, showing sharp peaks for the primary amine and broader bands for the amide-like N-H groups.
- Mass Spectrometry: High-resolution mass spectrometry (HRMS) should confirm the molecular formula with a protonated molecular ion [M+H]⁺ at an m/z value corresponding to C₇H₈N₃O⁺.

Part 3: Synthesis and Reactivity

The utility of a building block is defined by its accessibility and the predictability of its chemical transformations. The indazolone core can be constructed through several reliable synthetic strategies.[\[6\]](#)

Synthetic Workflow: A Generalized Protocol

While multiple routes to the indazolone core exist, a common and effective method involves the cyclization of a substituted phenylhydrazine derivative. A plausible, self-validating protocol for the synthesis of the title compound could be adapted from established literature procedures for related nitro- or cyano-precursors.

[Click to download full resolution via product page](#)

Caption: A plausible synthetic workflow for the target compound.

Experimental Protocol (Hypothetical):

- Reaction Setup: To a solution of 4-amino-2-cyanophenylhydrazine (1.0 eq) in a suitable solvent such as ethanol, add a strong acid catalyst (e.g., concentrated HCl, 2.0 eq).
- Cyclization: Heat the reaction mixture to reflux (approx. 80 °C) and monitor the reaction progress by TLC or LC-MS. The reaction involves the hydrolysis of the nitrile to a carboxylic acid intermediate, followed by intramolecular cyclization with the hydrazine moiety.
- Workup: Upon completion, cool the reaction mixture to room temperature and neutralize with a base (e.g., saturated NaHCO₃ solution) until the product precipitates.
- Isolation: Collect the crude solid product by vacuum filtration and wash with cold water.
- Purification: Purify the crude solid by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the final product.
- Validation: Confirm the structure and purity of the final compound using ¹H NMR, Mass Spectrometry, and HPLC analysis.

Chemical Reactivity: A Tale of Two Functional Groups

The synthetic power of **6-amino-1,2-dihydro-3H-indazol-3-one** lies in the distinct reactivity of its two key functional regions:

- The Nucleophilic 6-Amino Group: This primary aromatic amine is a potent nucleophile and the primary site for derivatization. It readily undergoes standard transformations such as:
 - Acylation: Reaction with acid chlorides or anhydrides to form amides.
 - Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides.
 - Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent.
 - Buchwald-Hartwig or Ullmann Coupling: Cross-coupling reactions with aryl halides to form diarylamines.

- The Indazolone Ring: The N-H protons on the heterocyclic ring can be deprotonated with a suitable base, allowing for N-alkylation or N-arylation at either the N1 or N2 position, leading to different regioisomers with distinct biological profiles.

Part 4: Applications in Research and Drug Development

Structural Analogy to Luminol: A Chemiluminescent Probe?

An intriguing aspect of **6-amino-1,2-dihydro-3H-indazol-3-one** is its structural similarity to luminol (5-amino-2,3-dihydro-1,4-phthalazinedione), a cornerstone reagent known for its strong chemiluminescence.^{[7][8]} Both molecules feature an aminophenyl ring fused to a di-aza heterocyclic core containing carbonyl groups.

Caption: Structural comparison to the chemiluminescent agent Luminol.

This structural parallel suggests that **6-amino-1,2-dihydro-3H-indazol-3-one** or its derivatives could potentially exhibit chemiluminescent properties upon oxidation. While this has not been explicitly reported, it presents a compelling hypothesis for researchers. If validated, this property could be exploited to develop novel probes for high-throughput screening (HTS) assays, Western blotting, or ELISAs, offering a sensitive, light-based readout.^[9]

A Building Block for Kinase Inhibitors and Beyond

The indazole scaffold is a well-established core in the design of kinase inhibitors, a critical class of anticancer drugs. The structure of **6-amino-1,2-dihydro-3H-indazol-3-one** provides an ideal starting point for synthesizing libraries of compounds to screen against various kinases. The amino group can be functionalized to project vectors into the solvent-exposed region of an ATP-binding pocket, while the indazolone core can establish key hydrogen bonds with the hinge region of the kinase. Furthermore, derivatives of 6-amino-indazoles have demonstrated promising antiproliferative and antibacterial activities.^[10]

Part 5: Safety, Handling, and Storage

As with any laboratory chemical, adherence to strict safety protocols is mandatory. The following guidelines are based on safety data for closely related aminoindazoles.^{[11][12][13]}

Hazard Category	Precautionary Measures
Health Hazards	Warning: Harmful if swallowed. Causes skin and serious eye irritation. May cause respiratory irritation.[4][13]
Handling	Use only in a well-ventilated area or under a chemical fume hood. Avoid breathing dust. Wash hands thoroughly after handling. Avoid contact with skin, eyes, and clothing.[11]
Personal Protective Equipment (PPE)	Wear appropriate protective gloves (e.g., nitrile), safety glasses with side-shields or goggles, and a lab coat.
Storage	Keep container tightly closed. Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[12]
Disposal	Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.[11]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Photochemical Preparation of 1,2-Dihydro-3H-indazol-3-ones in Aqueous Solvent at Room Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 6-AMINO-3-HYDROXY (1H)INDAZOLE CAS#: 59673-74-4 [amp.chemicalbook.com]
- 4. americanelements.com [americanelements.com]

- 5. 6-AMINO-2,3-DIHYDRO-1H-INDAZOL-3-ONE | CAS 59673-74-4 [matrix-fine-chemicals.com]
- 6. Indazolone synthesis [organic-chemistry.org]
- 7. grokipedia.com [grokipedia.com]
- 8. Luminol | C8H7N3O2 | CID 10638 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. laboratorynotes.com [laboratorynotes.com]
- 10. Design and Synthesis of New 6-Nitro and 6-Amino-3,3a,4,5-Tetrahydro-2H-Benzo[g]indazole Derivatives: Antiproliferative and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. fishersci.com [fishersci.com]
- 12. fishersci.com [fishersci.com]
- 13. assets.thermofisher.com [assets.thermofisher.com]
- To cite this document: BenchChem. [Introduction: The Significance of the Indazolone Scaffold]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b3029235#6-amino-1-2-dihydro-3h-indazol-3-one-chemical-properties\]](https://www.benchchem.com/product/b3029235#6-amino-1-2-dihydro-3h-indazol-3-one-chemical-properties)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com